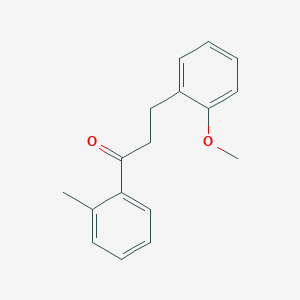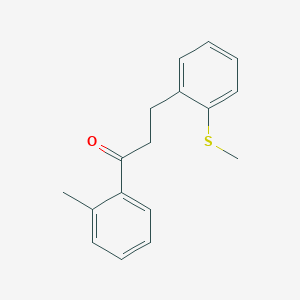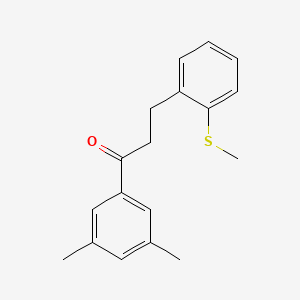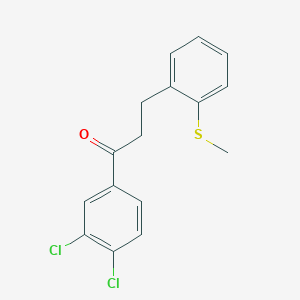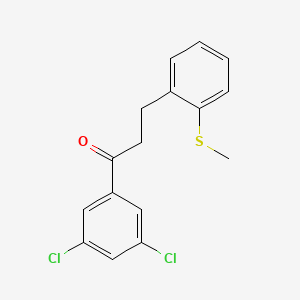
3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the physical arrangement of atoms in the molecule .Physical And Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, and refractive index .Applications De Recherche Scientifique
Electroactive Poly(arylene sulphide) Applications
The electro-oxidative polymerization of 3,5-dimethylthiophenol leads to poly(2,6-dimethylphenylene sulphide), which exhibits semi-conductivity and an electrochemical response. This application is significant in the field of electroactive polymers, particularly for its semi-conductive properties and potential in electronic device fabrication (Yamamoto et al., 1992).
Oligomerization in Organic Chemistry
In the study of organic chemistry, oligomerization of thiophene-based p-quinodimethanes like 2,5-dimethylene-2,3-dihydrothiophene and 2-ethylidene-5-methylene-2,5-dihydrothiophene is crucial. These compounds demonstrate interesting reactivity patterns and are relevant for understanding the mechanisms of oligomer formation (Trahanovsky et al., 1997).
Semiconducting Polymers in Electronics
The creation of new semiconducting polymers incorporating 3,6-dimethylthieno[3,2-b]thiophene units plays a vital role in the development of organic thin-film transistors. These polymers are synthesized via oxidative coupling reactions and are critical in the field of organic electronics, influencing the performance and characteristics of thin-film transistors (Kong et al., 2009).
Aryloxysulfonium Cations Transformations
In synthetic organic chemistry, the transformation of 2,6-dimethylphenol into its p-thiomethoxymethyl derivative provides insights into the mechanisms of arylsulfonium cation reactions. These transformations are significant in understanding the synthesis of complex organic molecules and are useful in the development of new synthetic methods (Olofson & Marino, 1971).
Molecular Structure Studies
The study of molecular structures like 2-((2-(4-(3-(2,5-Dimethylphenyl)-3-methylcyclobutyl)thiazol-2-yl)hydrazono)methyl)phenol provides valuable insights into the field of crystallography and computational chemistry. These studies help in understanding the physical and chemical properties of molecules, which are crucial for the development of new materials and drugs (Karakurt et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-(2,5-dimethylphenyl)-1-(2-methylsulfanylphenyl)propan-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-13-8-9-14(2)15(12-13)10-11-17(19)16-6-4-5-7-18(16)20-3/h4-9,12H,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBOLDUNBWWOYPE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC(=O)C2=CC=CC=C2SC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80644729 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,5-Dimethylphenyl)-2'-thiomethylpropiophenone | |
CAS RN |
898794-98-4 |
Source


|
| Record name | 3-(2,5-Dimethylphenyl)-1-[2-(methylsulfanyl)phenyl]propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80644729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

